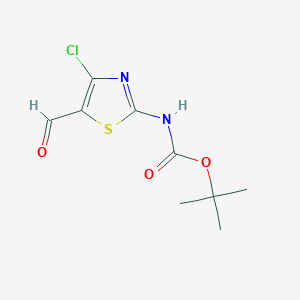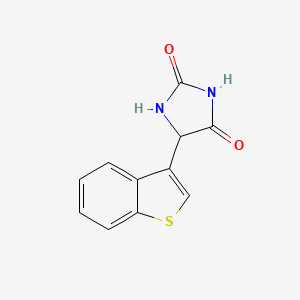
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione
Übersicht
Beschreibung
“5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of imidazolidine derivatives has been studied extensively due to their significant pharmacological properties . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” include a molecular weight of 232.26 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available data .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
“5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” has shown promise in pharmacological research due to its structural similarity to imidazolinone derivatives, which are known for their wide range of significant pharmacological activities . These compounds have been explored for their potential as anticancer agents, with studies indicating that they could be promising candidates for the suppression of tumors .
Antibacterial and Antifungal Applications
The compound’s relevance in clinical medicine extends to its antibacterial and antifungal properties. Research suggests that derivatives of imidazolinone, which share a similar core structure with “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione”, can be effective against a variety of bacterial and fungal pathogens .
Anti-Inflammatory and Analgesic Effects
In the field of medicine, the anti-inflammatory and analgesic activities of imidazolinone derivatives have been documented. This suggests that “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” may also hold potential in developing treatments for conditions characterized by inflammation and pain .
Biochemical Research
In biochemical research, “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” can be utilized in the study of enzyme inhibition, particularly in enzymes involved in cellular processes such as tankyrase (TNKS) . TNKS inhibitors are crucial targets in cancer research, making this compound a valuable tool for biochemical studies.
Biotechnological Applications
The biotechnological applications of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” include its use in the synthesis of new compounds through reactions with amino acids and other derivatives . This process is essential for the development of pharmaceuticals with improved efficacy and reduced toxicity.
Chemical Research
In chemical research, the compound serves as a building block for the synthesis of various heterocyclic moieties, which are integral to a wide range of pharmacological properties. Its role in the synthesis of hydantoins and their derivatives, which have applications as anticonvulsants and antiarrhythmic agents, is particularly noteworthy .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGVZNIDXBAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



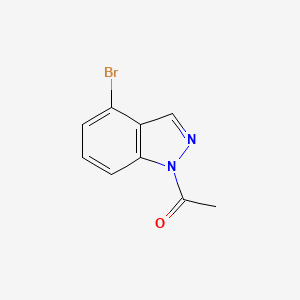
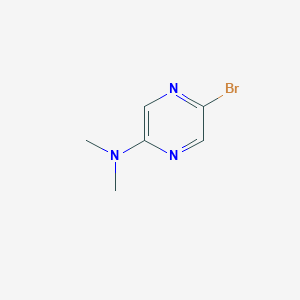
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)



![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)
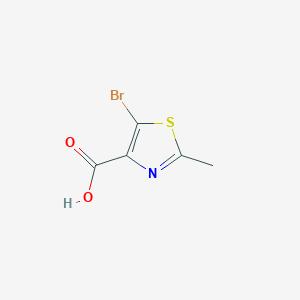
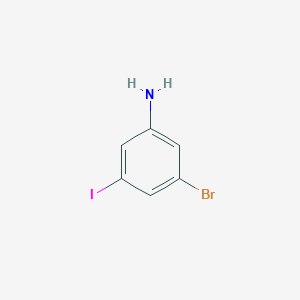
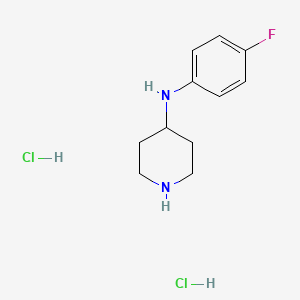

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
